Potency at Human V1a Receptor: PF-184563 vs. Relcovaptan, RG7713, and RGH-122
PF-184563 demonstrates potent antagonism of the human V1a receptor with an IC50 of 6.7 nM, as measured in a FLIPR assay using CHO cells . This potency is comparable to other leading V1a antagonists. For context, Relcovaptan (SR49059) exhibits a Ki of 1.4 nM , RG7713 (RO5028442) has a Ki of 1 nM , and RGH-122 shows a Ki/IC50 of 0.3/0.9 nM . While PF-184563's IC50 is slightly higher, it remains within the same nanomolar potency range as these potent comparators, confirming its high affinity for the V1a receptor.
| Evidence Dimension | V1a Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 6.7 nM |
| Comparator Or Baseline | Relcovaptan Ki = 1.4 nM; RG7713 Ki = 1 nM; RGH-122 Ki/IC50 = 0.3/0.9 nM |
| Quantified Difference | PF-184563 IC50 is 4.8-fold higher than Relcovaptan Ki, 6.7-fold higher than RG7713 Ki, and 7.4-fold higher than RGH-122 IC50. |
| Conditions | hV1a receptor expressed in CHO cells, FLIPR assay for PF-184563; radioligand binding assays for comparators. |
Why This Matters
The confirmed nanomolar potency of PF-184563 ensures reliable target engagement in V1a receptor studies, aligning it with other high-affinity antagonists used in research.
